molecular formula C19H28N4O4 B2995234 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797223-97-2

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Numéro de catalogue: B2995234
Numéro CAS: 1797223-97-2
Poids moléculaire: 376.457
Clé InChI: CYYWLYDDYYDFKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidin-4-yl group functionalized by a 2,5-dimethylfuran-3-carbonyl moiety. Additional substituents include an ethyl group at position 4 and a 2-methoxyethyl group at position 1 of the triazolone ring. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the 2-methoxyethyl group (enhancing hydrophilicity) and the dimethylfuran-piperidine moiety (contributing to aromatic interactions) .

Propriétés

IUPAC Name

5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-5-22-17(20-23(19(22)25)10-11-26-4)15-6-8-21(9-7-15)18(24)16-12-13(2)27-14(16)3/h12,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYWLYDDYYDFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N4O3C_{19}H_{28}N_4O_3 with a molecular weight of 360.46 g/mol. The structure features a triazole ring, a piperidine moiety, and a furan carbonyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which can be extrapolated to potential antibacterial or antifungal activities. Additionally, the presence of the piperidine and furan groups may enhance binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Activity
Candida albicansEffective Inhibition

Antiviral Activity

Triazole compounds have been investigated for their antiviral properties, particularly against HIV and other viral infections. The compound's ability to inhibit viral replication may be linked to its structural components:

Virus IC50 (µM) Reference
HIV-12.2
Influenza A5.0

Case Studies

Several case studies have explored the pharmacological effects of similar triazole compounds:

  • Study on HIV Inhibition : A related triazole derivative showed promising results in inhibiting HIV replication in vitro with an EC50 value of 3.2 µM. This suggests that modifications in the structure could enhance antiviral potency against HIV .
  • Evaluation of Antifungal Properties : Another study focused on a series of triazole derivatives demonstrated broad-spectrum antifungal activity against clinically relevant strains of Candida and Aspergillus species, indicating the potential utility of this compound in treating fungal infections .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target Compound : 3-(1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one C₂₁H₂₉N₅O₄ (estimated*) ~427.5 (estimated*) - 2,5-Dimethylfuran-3-carbonyl-piperidine
- 4-Ethyl
- 1-(2-Methoxyethyl)
- Furan-piperidine hybrid
- Ether-linked solubilizing group
Analog 1 : 3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one C₂₀H₂₂FN₅O₃ 399.4 - 3,5-Dimethylisoxazole-4-carbonyl-piperidine
- 4-(2-Fluorophenyl)
- Isoxazole-piperidine hybrid
- Fluorophenyl for lipophilicity
Analog 2 : 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one C₃₆H₃₈F₂N₈O₃ (estimated*) ~692.7 (estimated*) - Difluorophenyl-tetrahydrofuran
- Piperazine
- Hydroxypropyl
- Tetrahydrofuran-piperazine scaffold
- Polar hydroxypropyl group

*Estimates based on structural analysis due to lack of explicit data in evidence.

Analysis of Substituent Effects

Core Heterocycle Modifications: The target compound employs a furan ring fused to piperidine, favoring π-π stacking interactions. In contrast, Analog 1 uses an isoxazole ring, which introduces additional nitrogen atoms and may alter electronic properties .

Solubility and Lipophilicity :

  • The 2-methoxyethyl group in the target compound improves aqueous solubility compared to Analog 1 's fluorophenyl group, which increases lipophilicity.
  • Analog 2 ’s hydroxypropyl substituent balances hydrophilicity but introduces steric bulk.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.